

An In-depth Technical Guide to the Molecular Formula C31H60O5

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C31H60O5 primarily corresponds to the compound 1,2-Dimyristoyl-rac-glycerol (DMG), a diacylglycerol (DAG) with two myristic acid chains. This technical guide provides a comprehensive overview of the known biological activities, relevant signaling pathways, and available experimental data for C31H60O5. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data in a structured format, outlining experimental methodologies, and visualizing complex biological pathways. While this guide consolidates currently available information, it is important to note that detailed experimental protocols and extensive quantitative datasets for some of the described activities are not readily available in the public domain and would require access to the full-text scientific articles cited herein.

Compound Identification and Properties

The molecular formula C31H60O5 is predominantly associated with 1,2-Dimyristoyl-racglycerol, a diglyceride that plays a significant role in various cellular processes.



Property	Value
Molecular Formula	C31H60O5
Compound Name	1,2-Dimyristoyl-rac-glycerol (DMG)
Synonyms	Dimyristoyl diglyceride, 1,2-Dimyristin
Molecular Weight	512.8 g/mol [1]
Appearance	White to yellowish-grey solid[1]
Solubility	Insoluble in water; soluble in organic solvents like alcohol, benzene, chloroform, and ether[1]

Biological Activities and Experimental Data

1,2-Dimyristoyl-rac-glycerol exhibits a range of biological activities, including the modulation of insulin signaling, enhancement of anti-tumor effects, and potential antiviral and antiparasitic properties.

Modulation of Insulin Receptor Signaling

1,2-diacylglycerols, including DMG, have been shown to stimulate the phosphorylation of the insulin receptor. This effect appears to be dose-dependent and may occur through a mechanism independent of Protein Kinase C (PKC) activation.

Quantitative Data:

Parameter	Observation	Concentration/ Dose	Cell Lines	Reference
Insulin Receptor β-subunit Phosphorylation	Optimal stimulation	100 μg/ml	U-937 (monocyte-like), IM-9 (lymphoblastoid)	[2]
Insulin Receptor Tyrosine Kinase Activity	2.5-3.5-fold increase	Not specified	U-937, IM-9	



Experimental Protocol: Insulin Receptor Phosphorylation Assay (General Overview)

A detailed, step-by-step protocol for this specific experiment is not available in the public search results. However, a general approach for an insulin receptor phosphorylation assay would involve the following steps:

- Cell Culture: Human monocyte-like (U-937) and lymphoblastoid (IM-9) cells are cultured under standard conditions.
- Treatment: Cells are treated with varying concentrations of 1,2-diacylglycerol (including a 100 μg/ml dose) for a specified duration. A control group without treatment is also maintained.
- Cell Lysis: After treatment, cells are lysed to extract proteins.
- Immunoprecipitation: The insulin receptor is isolated from the cell lysate using specific antibodies.
- Western Blotting: The immunoprecipitated proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect the phosphorylation status of the insulin receptor β-subunit.
- Quantification: The intensity of the bands corresponding to the phosphorylated receptor is quantified to determine the extent of phosphorylation.

Enhancement of Anti-tumor Effects

DMG has been observed to enhance the anti-tumor effect of glucocorticoids in a mouse xenograft model.

Quantitative Data:

Parameter	Observation	Dose	Animal Model	Reference
Tumor Weight Reduction	Significant reduction in tumor weight	0.5 mg/kg	LY5178Y mouse xenograft model	[2]



Experimental Protocol: Mouse Xenograft Tumor Model (General Overview)

A precise, detailed protocol for this experiment is not publicly available. A generalized protocol for a mouse xenograft study is as follows:

- Cell Culture: L5178Y lymphoblasts are cultured in vitro.
- Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.
- Tumor Implantation: A specific number of L5178Y cells are injected subcutaneously into the flanks of the mice.
- Treatment: Once tumors reach a palpable size, mice are treated with 1,2-dimyristoyl-racglycerol (0.5 mg/kg), a glucocorticoid, or a combination of both. A control group receives a vehicle.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

Antiviral and Antiparasitic Activities

Research suggests that DMG may possess antiviral and antiparasitic properties.

- Antiviral Activity: It is proposed to inhibit the replication of Herpes Simplex Virus (HSV) by binding to a viral surface glycoprotein and preventing the release of diacylglycerol from the host cell membrane[1][3].
- Antiparasitic Activity: DMG is suggested to inhibit the activity of enzymes essential for fatty acid synthesis in trypanosomes, the parasites responsible for African sleeping sickness[1][3].

Quantitative Data:

Specific quantitative data, such as IC50 values for the antiviral and antiparasitic activities of 1,2-Dimyristoyl-rac-glycerol, are not available in the reviewed search results.

Experimental Protocols (General Overview)



Detailed protocols for these specific assays with DMG are not publicly available. General methodologies for these types of studies are outlined below.

Plaque Reduction Assay for HSV (General Overview):

- Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in multi-well plates.
- Virus Infection: The cells are infected with a known amount of HSV.
- Treatment: The infected cells are then overlaid with a semi-solid medium containing various concentrations of 1,2-dimyristoyl-rac-glycerol.
- Incubation: The plates are incubated for a period to allow for plaque formation.
- Plaque Visualization and Counting: The cells are fixed and stained, and the number of plaques (zones of cell death) is counted. The reduction in plaque number in treated wells compared to control wells indicates antiviral activity.

Trypanosome Fatty Acid Synthesis Inhibition Assay (General Overview):

- Parasite Culture: Trypanosoma brucei parasites are cultured in a suitable medium.
- Treatment: The parasites are incubated with different concentrations of 1,2-dimyristoyl-racglycerol.
- Metabolic Labeling: A radiolabeled precursor of fatty acid synthesis (e.g., [14C]-acetate) is added to the culture.
- Lipid Extraction: After a specific incubation period, the lipids are extracted from the parasites.
- Analysis: The incorporation of the radiolabel into fatty acids is measured using techniques like thin-layer chromatography and scintillation counting. A decrease in radiolabel incorporation in treated parasites indicates inhibition of fatty acid synthesis.

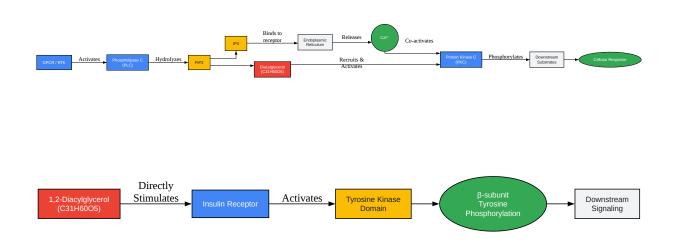
Signaling Pathways and Mechanisms of Action



1,2-Dimyristoyl-rac-glycerol, as a diacylglycerol, is a key second messenger in various signaling pathways, most notably the Protein Kinase C (PKC) pathway. It also appears to influence the insulin receptor through a PKC-independent mechanism.

Diacylglycerol-PKC Signaling Pathway

The canonical DAG-PKC pathway is a central signaling cascade involved in numerous cellular processes.



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 To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Formula C31H60O5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086734#understanding-the-molecular-formulac31h60o5]

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